REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[H-].[Na+].[Cl:9][C:10]1(C(F)=O)[N:15]=[C:14]([NH:16][CH2:17][CH3:18])[CH:13]=[CH:12][NH:11]1.CN([CH:25]=[O:26])C>>[NH2:2][C:1]1[N:16]([CH2:17][CH3:18])[C:14]2[N:15]=[C:10]([Cl:9])[N:11]=[CH:12][C:13]=2[C:25](=[O:26])[C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
acid fluoride
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
ClC1(NC=CC(=N1)NCC)C(=O)F
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes at 2-5°C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precooled to 2-5°C. on an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 2-5°C.
|
Type
|
STIRRING
|
Details
|
The medium is stirred for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
ice is then added slowly
|
Type
|
CUSTOM
|
Details
|
to destroy the excess hydride
|
Type
|
ADDITION
|
Details
|
the reaction medium is poured into an ice-water mixture
|
Type
|
ADDITION
|
Details
|
by adding aqueous 0.1 N HCl solution
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Type
|
WASH
|
Details
|
by rinsing with pentane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C2=C(N=C(N=C2)Cl)N1CC)=O)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |